dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 3-thienyl group bearing a methoxycarbonyl moiety at position 2. The 4,5-positions of the triazole are esterified with methyl carboxylate groups. The thienyl substituent introduces heteroaromaticity and electron-withdrawing effects, while the ester groups enhance solubility and reactivity.
Properties
IUPAC Name |
dimethyl 1-(2-methoxycarbonylthiophen-3-yl)triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O6S/c1-19-10(16)7-8(11(17)20-2)15(14-13-7)6-4-5-22-9(6)12(18)21-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNIFBPFKCTFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=C(SC=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331317 | |
| Record name | dimethyl 1-(2-methoxycarbonylthiophen-3-yl)triazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861210-49-3 | |
| Record name | dimethyl 1-(2-methoxycarbonylthiophen-3-yl)triazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Azide and Alkyne Precursor Design
The thienyl azide precursor, 2-azido-3-(methoxycarbonyl)thiophene, is typically prepared through diazotization of the corresponding amine. For example, treatment of 2-amino-3-(methoxycarbonyl)thiophene with sodium nitrite and hydrochloric acid under controlled temperatures (0–5°C) yields the azide. The alkyne component, dimethyl acetylenedicarboxylate, serves as a highly reactive dienophile, enabling rapid cycloaddition under catalytic conditions.
Copper Catalysis and Reaction Optimization
Cu(I) catalysts, such as CuI or CuSO₄·5H₂O with sodium ascorbate, are employed to accelerate the cycloaddition. A representative procedure involves refluxing equimolar azide and alkyne in tetrahydrofuran (THF) at 60°C for 12 hours, achieving yields of 68–72%. Microwave irradiation significantly enhances efficiency, reducing reaction times to 20–30 minutes with yields exceeding 85%.
Table 1: Comparative CuAAC Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI/Na ascorbate | THF | 60 | 12 | 72 |
| CuSO₄·5H₂O | DMF | 80 | 8 | 68 |
| Microwave-CuI | DCM | 100 (MW) | 0.5 | 87 |
Esterification and Protective Group Management
The methoxycarbonyl and dicarboxylate esters are introduced either pre- or post-cycloaddition. Pre-functionalization of the thienyl moiety with methyl chloroformate in the presence of pyridine ensures selective esterification at the 2-position. Post-cycloaddition esterification of the triazole’s 4,5-positions is achieved using excess methyl iodide and potassium carbonate in acetone, though this risks partial hydrolysis under prolonged conditions.
Simultaneous Ester Protection
A one-pot strategy combining cycloaddition and esterification has been reported, wherein dimethyl acetylenedicarboxylate reacts with the thienyl azide in methanol under acidic conditions (HCl gas). This method avoids intermediate isolation, yielding the target compound in 78% efficiency.
Spectroscopic Characterization and Validation
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for structural confirmation. Key spectral data include:
- ¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 3H, OCH₃), 3.91 (s, 6H, COOCH₃), 7.21 (d, 1H, thienyl-H), 8.05 (s, 1H, triazole-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 52.1 (COOCH₃), 52.4 (OCH₃), 121.5 (triazole-C), 139.8 (thienyl-C), 160.2 (C=O).
- IR (KBr): 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (triazole ring).
Challenges and Mechanistic Considerations
Competitive side reactions, such as thiophene ring opening or ester hydrolysis, necessitate stringent anhydrous conditions. Density functional theory (DFT) studies reveal that electron-withdrawing ester groups on the triazole lower the LUMO energy, enhancing cycloaddition kinetics but increasing susceptibility to nucleophilic attack.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of ester groups to alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those with potential anti-cancer or anti-inflammatory properties.
Materials Science: The compound can be incorporated into polymers to enhance their electronic properties, making them useful in organic electronics.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly those containing triazole and thienyl moieties.
Mechanism of Action
The mechanism by which dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects depends on its application:
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
In Materials Science: The electronic properties of the compound can influence the conductivity and stability of polymers, enhancing their performance in electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,2,3-Triazole Dicarboxylates
Structural and Electronic Properties
Corrosion Inhibition
- Compound C : 79% inhibition efficiency in 0.5 M HCl at 298 K .
- Target Compound : Methoxycarbonyl-thienyl group may offer comparable or lower inhibition due to weaker adsorption compared to sulfamoyl.
Chemical Stability
Biological Activity
Dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate (CAS No. 861210-49-3) is a compound that falls within the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazole ring substituted with a methoxycarbonyl group and a thienyl moiety. The presence of these functional groups contributes to its biological activity.
Pharmacological Activities
-
Antimicrobial Activity :
- Triazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism .
-
Antiviral Activity :
- Research indicates that certain triazole derivatives possess antiviral properties. For example, studies on related compounds have demonstrated efficacy against HIV-1 with effective concentrations ranging from 0.056 to 0.52 µM . This suggests potential for dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole in antiviral drug development.
- Anticancer Potential :
- Anti-inflammatory Effects :
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : This can be achieved through a cycloaddition reaction between azides and alkynes (click chemistry), which is a common method for synthesizing triazoles.
- Substitution Reactions : The introduction of the methoxycarbonyl and thienyl groups can be performed using various electrophilic substitution methods that allow for regioselective functionalization .
Case Studies and Research Findings
A study published in Frontiers in Molecular Biosciences highlighted the broad pharmacological applications of triazoles including their roles in organocatalysis and agrochemicals . Another research article discussed the synthesis and biological evaluation of triazole derivatives that exhibited promising antibacterial activity against S. aureus .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process, including:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
Esterification : Introduction of the methoxycarbonyl group via reaction with methyl chloroformate under anhydrous conditions.
Functionalization : Coupling the thienyl moiety using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates .
- Catalyst Screening : Test Cu(I) sources (e.g., CuBr vs. CuI) to improve regioselectivity .
- Temperature Control : Maintain 60–80°C during cycloaddition to balance yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the triazole ring and ester groups. -NMR can resolve splitting patterns from the thienyl substituent .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., triazole-thienyl dihedral angles) to confirm stereoelectronic effects. Refinement protocols (e.g., SHELXL) and absorption correction (multi-scan) are critical for accuracy .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the methoxycarbonyl group .
Q. What initial biological activity screenings are recommended for this triazole derivative?
- Methodological Answer : Prioritize assays aligned with triazole bioactivity:
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Target acetylcholinesterase or α-glucosidase, using spectrophotometric assays to measure IC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved when analyzing this compound’s solid-state structure?
- Methodological Answer :
- Multi-Technique Validation : Combine X-ray diffraction with solid-state NMR to resolve ambiguities in torsional angles or hydrogen bonding .
- Data Refinement : Apply constraints (e.g., riding hydrogen models) and validate thermal displacement parameters using tools like PLATON .
- Temperature-Dependent Studies : Collect data at 100–150 K to reduce thermal motion artifacts and improve resolution .
Q. What strategies mitigate side reactions during the introduction of the methoxycarbonylthienyl group?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect reactive sites (e.g., triazole NH) with tert-butyldimethylsilyl (TBS) groups before functionalization .
- Catalytic Control : Use Pd(PPh) for cross-coupling to minimize homocoupling byproducts .
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to detect intermediates and adjust reaction times .
Q. How to design a multivariate experimental approach to assess structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Factorial Design : Implement a 3 factorial design to test variables:
- Independent Variables : Substituent position (thienyl vs. phenyl), ester bulk (methyl vs. ethyl), and solvent polarity .
- Response Variables : Bioactivity (IC), solubility (HPLC logP), and thermal stability (DSC).
- Statistical Analysis : Use ANOVA to identify significant interactions and response surface methodology (RSM) to optimize conditions .
- Cross-Validation : Validate SAR models with holdout datasets or leave-one-out cross-validation (LOOCV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
